molecular formula C20H40O3 B7820523 Ethylene glycol monostearate CAS No. 86418-55-5

Ethylene glycol monostearate

Cat. No. B7820523
CAS RN: 86418-55-5
M. Wt: 328.5 g/mol
InChI Key: RFVNOJDQRGSOEL-UHFFFAOYSA-N
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Description

Ethylene glycol monostearate, also known as glycol stearate or EGMS, is an ester of ethylene glycol and stearic acid . It is a white to off-yellowish powder or a light waxy flake . It is primarily used as a surfactant, opacifier, and pearliser in cleansing applications such as shampoos or foaming bath products .


Synthesis Analysis

Ethylene glycol monostearate is produced by the reaction of ethylene oxide with stearic acid, resulting in the formation of a monoester . There are also studies on the solvent-free enzymatic production of ethylene glycol monostearate .


Molecular Structure Analysis

The molecular formula of Ethylene Glycol Monostearate is C20H40O3 . It is the ester of stearic acid and ethylene glycol . The molecular weight is 328.5 g/mol .


Chemical Reactions Analysis

Ethylene glycol monostearate is produced by the reaction of ethylene oxide with stearic acid . There are also studies on the solvent-free enzymatic production of ethylene glycol monostearate . Another study discusses the synthesis of chemicals by electrochemical techniques .


Physical And Chemical Properties Analysis

Ethylene glycol monostearate is a white waxy solid that is soluble in water and most organic solvents . It has a melting point of 53-57°C and a boiling point of 156-157°C .

Scientific Research Applications

Industrial Synthesis and Catalysis

Ethylene glycol monostearate (EGMS) is an industrially significant compound utilized extensively in the pharmaceutical, cosmetics, and textile industries. Its synthesis through the esterification of ethylene glycol and stearic acid, optimized under microwave irradiation using solid acid catalysts, presents a promising route for industrial applications. The process efficiency, indicated by a 97% conversion of the acid in just 10 minutes, highlights its potential for scalability and economic viability (Hiware & Gaikar, 2020).

Enzymatic Production and Industrial Application

In an innovative approach, the solvent-free enzymatic production of EGMS has been demonstrated as an effective and potentially more environmentally friendly alternative to chemical synthesis routes. High reaction conversions nearing 100% were achieved under optimal conditions, and the enzyme's reuse was evaluated with satisfactory results, emphasizing the process's efficiency and sustainability. The scalability of this method has been successfully tested, suggesting its feasibility for industrial-scale production (Pereira et al., 2018).

Emulsion Breaking in Crude Oil Processing

EGMS, among other surface-active compounds, has been investigated for its efficacy as a demulsifier in crude oil processing. Its performance in breaking water-in-crude oil emulsions was systematically analyzed using response surface methodology, showing promising results that could enhance the efficiency of oil production processes (Roshan, Ghader, & Rahimpour, 2018).

Engineering Microbial Strains for Environmental Applications

EGMS-related compounds have also found applications in the field of metabolic engineering. For instance, the engineering of Pseudomonas putida KT2440 for the efficient utilization of ethylene glycol showcases the potential of microbial strains in environmental remediation and the processing of waste streams, opening new avenues for the biotechnological exploitation of EGMS and related compounds (Franden et al., 2018).

Future Directions

Research on the synthesis of chemicals by electrochemical techniques has increased considerably in recent years . The need to create a global independence of fossil fuel-based processes and to lower global CO2 emissions is particularly important regarding the synthesis of chemicals . The use of electrochemical techniques offers several advantages when compared with conventional approaches . Ethylene glycol is a valuable chemical that is used worldwide as an antifreeze and in the synthesis of polymers and solvents . By using a combination of electrochemical, operando characterization techniques, and theoretical calculations, researchers have developed a catalyst for the selective partial oxidation of ethylene to ethylene glycol .

properties

IUPAC Name

2-hydroxyethyl octadecanoate
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InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3
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InChI Key

RFVNOJDQRGSOEL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCO
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Molecular Formula

C20H40O3
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Related CAS

9004-99-3
Record name Polyethylene glycol monostearate
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DSSTOX Substance ID

DTXSID5026881
Record name 2-Hydroxyethyl octadecanoate
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Molecular Weight

328.5 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley]
Record name Octadecanoic acid, 2-hydroxyethyl ester
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Record name Polyethylene glycol stearate
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Flash Point

MYRJ 45: 500 °F OC
Record name POLYETHYLENE GLYCOL STEARATE
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Solubility

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL
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Product Name

Ethylene glycol monostearate

Color/Form

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C

CAS RN

111-60-4, 86418-55-5, 9004-99-3
Record name Glycol monostearate
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Record name Ethylene glycol monostearate SE
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Record name Octadecanoic acid, 2-hydroxyethyl ester
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Record name Polyoxyethylene 40 monostearate
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Melting Point

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
GN Pereira, JP Holz, L Lerin… - Industrial & …, 2018 - ACS Publications
… In this context, the present work was conceived to obtain ethylene glycol monostearate, an … report the production of ethylene glycol monostearate through an enzyme-catalyzed route. …
Number of citations: 10 pubs.acs.org
MA Bolzinger, C Cogne, L Lafferrere, F Salvatori… - Colloids and Surfaces A …, 2007 - Elsevier
… Commercial EGDS were blends of stearate esters mainly composed of ethylene glycol distearate and ethylene glycol monostearate (EGMS). The percentage of each ester is indicated …
Number of citations: 17 www.sciencedirect.com
SB Hiware, VG Gaikar - SN Applied Sciences, 2020 - Springer
… Conventional heating takes more than 4–6 h to give a mixture of EGDS and ethylene glycol monostearate (EGMS). Under MW irradiation, the highest conversion of 97% of the acid was …
Number of citations: 8 link.springer.com
RL Birkmeier, JD Brandner - Journal of Agricultural and Food …, 1958 - ACS Publications
… ethylene glycol monostearate. … If stearic acid and ethylene glycol monostearate had identical reactivities toward … mole of ethylene glycol monostearate. The experimental polymer distribu…
Number of citations: 31 pubs.acs.org
C Fei, L Haopeng, H Mengmeng, T Zuzhi… - Materials and …, 2020 - Taylor & Francis
… When the amount of ethylene glycol monostearate increases from 0.5 wt% to 1 wt%, … of ethylene glycol monostearate increases to 1.5 wt%. If the amount of ethylene glycol monostearate …
Number of citations: 34 www.tandfonline.com
GY Ostaeva, AG Bogdanov, IM Papisov - Polymer Science Series B, 2006 - Springer
… of copper ions in aqueous media in the presence of poly(ethylene glycol) and its amphiphilic polymers, namely, poly(ethylene glycol monolaurate), poly(ethylene glycol monostearate) …
Number of citations: 17 link.springer.com
U Schühle, JB Pallix, CH Becker - … of Vacuum Science & Technology A …, 1988 - pubs.aip.org
The surface analysis by laser ionization (SALI) technique has been applied to the chemical analysis of bulk solid polymer surfaces. Surface material was removed by a pulsed rare‐gas …
Number of citations: 41 pubs.aip.org
GW Fiero, MW Dutcber - Journal of the American Pharmaceutical …, 1945 - Elsevier
… Ethylene Glycol Monolaurate Ethylene Glycol Mono-oleate Ethylene Glycol Monoricinoleate Ethylene Glycol Monostearate Ethylene Glycol Distearate Glyceryl Monolaurate Glyceryl …
Number of citations: 5 www.sciencedirect.com
AN Wrigley, FD Smith, AJ Stirton - Journal of the American Oil …, 1957 - Wiley Online Library
… oxide with stearic acid (Figure 2) shows marked inflection and a low rate of reaction at the junction of segments A and B, corresponding to the formation of ethylene glycol monostearate. …
Number of citations: 109 aocs.onlinelibrary.wiley.com
BM Rao, K Gajanan - 2002 - nopr.niscpr.res.in
… Ethylene glycol monostearate 62.05 … Ethylene glycol monostearate (monoester) … of solvent composition, First order reaction, saponification of ethylene glycol monostearate (monoester) …
Number of citations: 1 nopr.niscpr.res.in

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